molecular formula C21H18F3N5O B6528959 3-(pyridin-3-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine CAS No. 946329-51-7

3-(pyridin-3-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine

Cat. No. B6528959
CAS RN: 946329-51-7
M. Wt: 413.4 g/mol
InChI Key: DXJPEXCDUVSCGQ-UHFFFAOYSA-N
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Description

3-(Pyridin-3-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine (3P6TFPP) is an organic compound with a wide range of applications in scientific research. It is a pyridazine derivative that can be synthesized in the laboratory and has a range of biochemical and physiological effects.

Scientific Research Applications

3-(pyridin-3-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine has a wide range of applications in scientific research. It has been used as a probe for the study of enzymes and proteins, as a tool for the study of drug metabolism and toxicity, and as a model for the development of new drugs. It has also been used in the study of cellular pathways and signaling, as well as in the study of disease processes.

Mechanism of Action

The mechanism of action of 3-(pyridin-3-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine is not yet fully understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs, as well as in the regulation of cell signaling pathways. It is also believed to interact with receptors on the surface of cells, leading to changes in cell function.
Biochemical and Physiological Effects
3-(pyridin-3-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine has a range of biochemical and physiological effects. It has been shown to inhibit enzymes involved in drug metabolism, as well as in the regulation of cell signaling pathways. It has also been shown to interact with receptors on the surface of cells, leading to changes in cell function. In addition, it has been shown to have anti-inflammatory, anti-tumor, anti-oxidant, and anti-apoptotic effects.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(pyridin-3-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine in laboratory experiments include its relatively low cost, its ease of synthesis, and its wide range of applications. However, there are also some limitations to its use. For example, it is not suitable for use in clinical trials due to its potential toxicity. Additionally, its mechanism of action is not yet fully understood, which can limit its usefulness in certain experiments.

Future Directions

There are a number of potential future directions for 3-(pyridin-3-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine. These include further research into its mechanism of action, its potential therapeutic applications, and its potential as a tool for studying drug metabolism and toxicity. Additionally, further research into its biochemical and physiological effects could lead to new insights into disease processes. Finally, 3-(pyridin-3-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine could be explored as a potential lead compound for the development of new drugs.

Synthesis Methods

3-(pyridin-3-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine can be synthesized in the laboratory by a process known as a three-step synthesis. The first step involves the reaction of a pyridine derivative with trifluoromethylbenzoyl chloride, which produces a pyridin-3-yl-4-trifluoromethylbenzoyl piperazine. The second step involves the reaction of the piperazine with a pyridin-3-yl-chloride, which produces the desired 3-(pyridin-3-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine. The third step involves purification of the 3-(pyridin-3-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine.

properties

IUPAC Name

[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N5O/c22-21(23,24)17-6-2-1-5-16(17)20(30)29-12-10-28(11-13-29)19-8-7-18(26-27-19)15-4-3-9-25-14-15/h1-9,14H,10-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJPEXCDUVSCGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CN=CC=C3)C(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyridin-3-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine

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